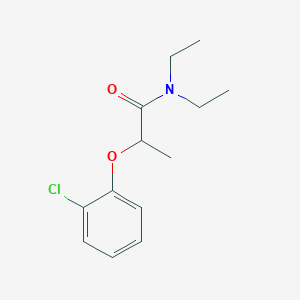
2-(ethylthio)-6-(4-methoxyphenyl)-4-phenylnicotinonitrile
Descripción general
Descripción
2-(ethylthio)-6-(4-methoxyphenyl)-4-phenylnicotinonitrile, also known as EPMN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPMN is a member of the nicotinonitrile family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(ethylthio)-6-(4-methoxyphenyl)-4-phenylnicotinonitrile is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xl, which are involved in cancer cell survival. This compound has also been found to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which leads to DNA damage and cell death. This compound also inhibits the migration and invasion of cancer cells, which are essential for metastasis. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(ethylthio)-6-(4-methoxyphenyl)-4-phenylnicotinonitrile has several advantages for lab experiments. It is easy to synthesize and has good stability. This compound also has a high potency and selectivity towards cancer cells. However, this compound has some limitations, including its poor solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for the research on 2-(ethylthio)-6-(4-methoxyphenyl)-4-phenylnicotinonitrile. One direction is to investigate the potential of this compound as a drug candidate for cancer therapy. Further studies are needed to determine the optimal dosage and administration route of this compound. Another direction is to explore the use of this compound in materials science and organic synthesis. This compound has been found to have potential applications in the development of organic electronic devices and as a building block for the synthesis of other compounds.
Conclusion:
In conclusion, this compound is a chemical compound with diverse biological activities and potential applications in various fields. The synthesis method of this compound is straightforward, and it has been extensively studied for its potential as an anticancer agent, antibacterial and antifungal activities. This compound induces apoptosis in cancer cells, inhibits the activity of topoisomerase I and II, and has anti-inflammatory and antioxidant properties. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on this compound, including its potential as a drug candidate for cancer therapy and its use in materials science and organic synthesis.
Aplicaciones Científicas De Investigación
2-(ethylthio)-6-(4-methoxyphenyl)-4-phenylnicotinonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been investigated for its antibacterial and antifungal activities.
Propiedades
IUPAC Name |
2-ethylsulfanyl-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-3-25-21-19(14-22)18(15-7-5-4-6-8-15)13-20(23-21)16-9-11-17(24-2)12-10-16/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRPMZORPAAYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4691109.png)
![1-ethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4(1H)-quinolinone](/img/structure/B4691117.png)
![2-[(2-chlorobenzoyl)amino]-5-iodo-N-3-pyridinylbenzamide](/img/structure/B4691119.png)
![2-[4-({[1-(1-adamantyl)ethyl]amino}methyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B4691129.png)
![2-[(4-chlorobenzyl)thio]-5-[(2-pyrimidinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4691137.png)
![N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B4691140.png)


![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4691156.png)


![2-chloro-5-{5-[(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B4691181.png)
